

orotomides novel antifungal class pyrimidine biosynthesis

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Compound Focus: Olorofim

CAS No.: 1928707-56-5

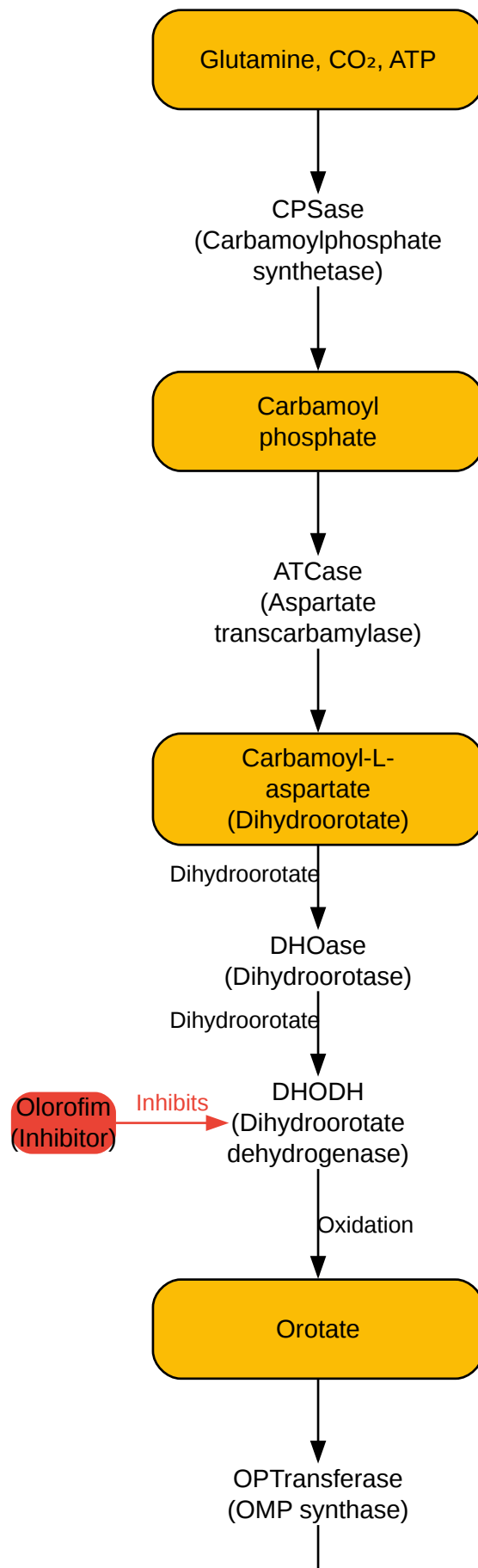
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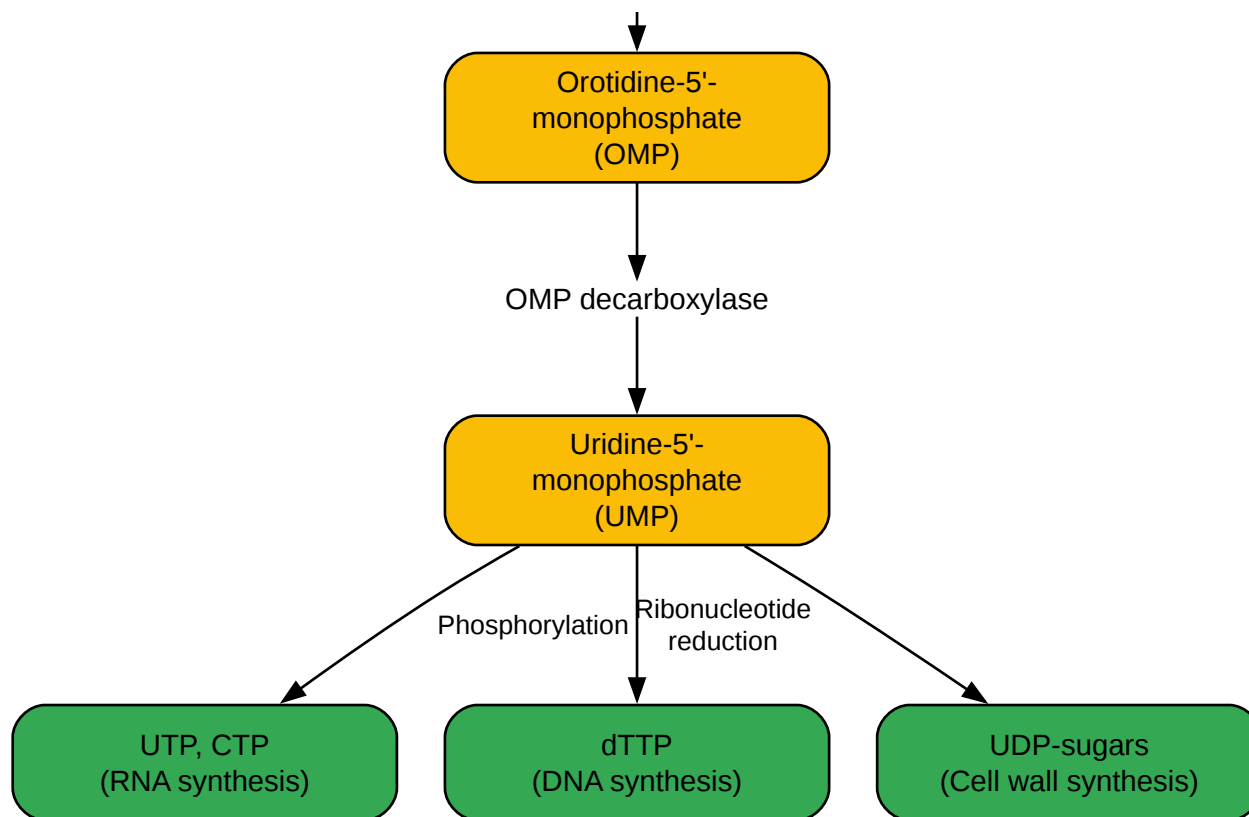
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Mechanism of Action and Fungal Specificity

Olorofim is a first-in-class, oral antifungal that acts as a reversible inhibitor of the fungal enzyme **dihydroorotate dehydrogenase (DHODH)** [1]. DHODH catalyzes the fourth step in the *de novo* pyrimidine biosynthesis pathway, which is essential for the production of uridine-5'-monophosphate (UMP) and subsequent pyrimidine nucleotides required for DNA, RNA, and cell wall biosynthesis [2] [1].

The diagram below illustrates the *de novo* pyrimidine biosynthesis pathway and the specific target of **olorofim**.





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*De novo pyrimidine biosynthesis pathway and **olorofil** inhibition of DHODH.*

Olorofil's high selectivity arises from its strong preference for fungal DHODH, which is only about 30% identical to the human enzyme, resulting in a **>2,000-fold** lower effectiveness at inhibiting the human homolog [1]. This specificity is crucial for minimizing host toxicity.

Antifungal Spectrum and Clinical Data

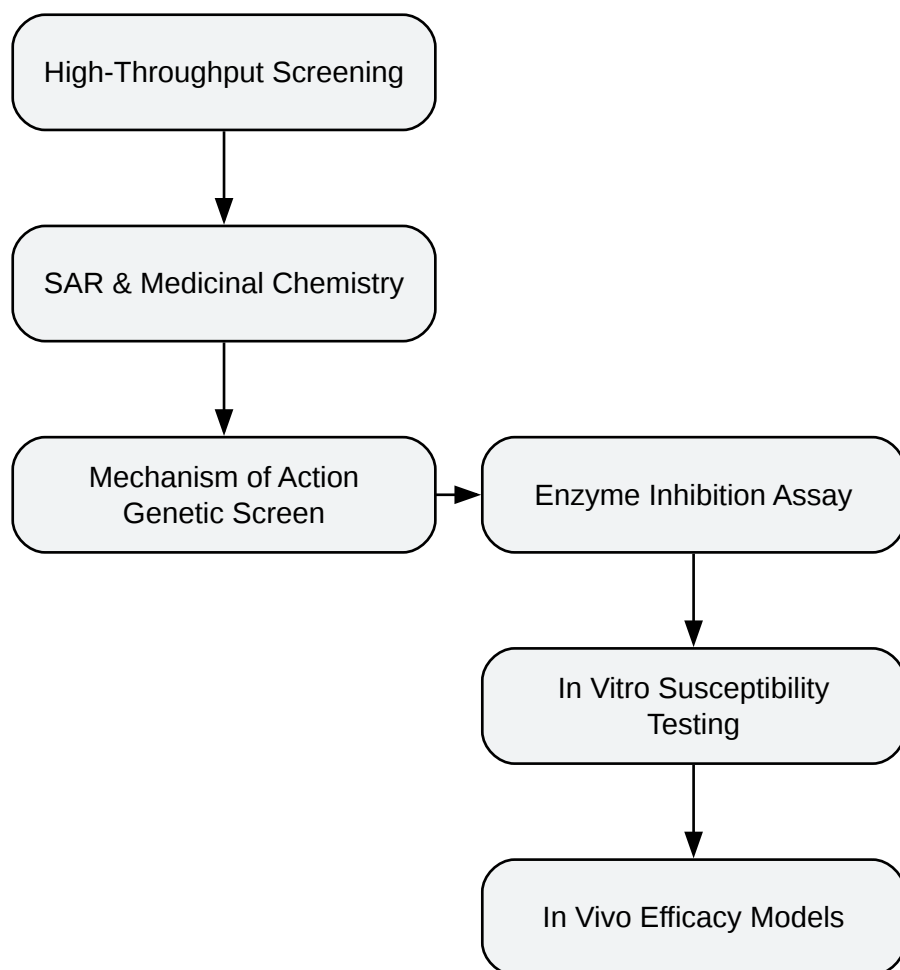
Olorofil demonstrates potent *in vitro* and *in vivo* activity against a broad range of difficult-to-treat molds and dimorphic fungi, but lacks activity against yeasts and Mucorales species [1].

The table below summarizes its spectrum and key clinical trial results.

Category	Details	Source / Reference
In Vitro Spectrum & Potency		
<i>Aspergillus</i> spp. (including azole-resistant strains)	MIC \leq 0.06 μ g/mL (greater potency than leading antifungal classes)	[2]
<i>Lomentospora prolificans</i> , <i>Scedosporium</i> spp.	Active (key target as often resistant to licensed antifungals)	[3] [1]
<i>Coccidioides</i> spp. & other dimorphic fungi	Active	[1] [4]
<i>Candida</i> spp., Mucorales	Lacks activity	[1]
Clinical Efficacy (Phase 2b)		
Global Response (Day 42)	28.7% (58/202 patients)	[3] [5]
Global Response (Day 84)	27.2% (55/202 patients)	[3] [5]
Global Response (incl. Stable Disease, Day 42)	75.2%	[3] [5]
All-Cause Mortality (Day 84)	16.3%	[3] [6]
Safety Profile		
Most Clinically Significant AE	Drug-induced liver injury: 10% of patients (all resolved with dose modification/discontinuation)	[3] [6]
Other Common AE	Gastrointestinal intolerance (10%, mostly mild/moderate)	[3] [6]
Regulatory Status	FDA NDA accepted under Priority Review (PDUFA date: 2023). Phase 3 trial (OASIS) ongoing.	[5] [4]

Key Experimental Protocols

For researchers, understanding the methods used to discover and characterize **olorofim** is essential. The workflow below outlines the key stages in its development.



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Key experimental workflow for orotomide characterization.

Here are detailed methodologies for core experiments:

- **High-Throughput Screening & Medicinal Chemistry** [2]: A library of over 340,000 small molecules was screened for *in vitro* activity against *Aspergillus fumigatus*. The initial "F3 series" hits were optimized via structure-activity relationship (SAR) studies to improve potency, pharmacokinetics, and toxicology profiles, leading to F901318 (**olorofim**).

- **Mechanism of Action Genetic Screen** [2]: A multicopy suppressor screen in *Aspergillus nidulans* identified genes conferring resistance to **olorofim**. Resistant clones were sequenced, revealing that all contained extra copies of the *pyrE* gene encoding DHODH, thus identifying the drug target.
- **Enzyme Inhibition and Specificity Assay** [2] [1]: The inhibition of fungal DHODH is measured biochemically. Specificity is confirmed by comparing the half-maximal inhibitory concentration (IC₅₀) of **olorofim** for purified fungal DHODH versus human DHODH, demonstrating its strong selectivity for the fungal enzyme.
- **In Vitro Susceptibility Testing** [2]: Minimum Inhibitory Concentrations (MICs) are determined using standardized methods (e.g., broth microdilution) against a wide panel of fungal clinical isolates, including strains resistant to other antifungals.
- **Reversal of Antifungal Effect** [2] [1]: To confirm the mechanism, the antifungal activity of **olorofim** is tested in media supplemented with high concentrations (≥5 mM) of exogenous pyrimidines (uridine, uracil). This reverses the drug's effect, confirming it acts specifically on the *de novo* synthesis pathway.
- **In Vivo Efficacy Models** [2]: Animal models, such as murine pulmonary aspergillosis, are used. Mice are infected with either azole-sensitive or azole-resistant strains of *A. fumigatus* and treated with **olorofim** to assess survival and reduction in fungal burden compared to control groups.

Olorofim's novel mechanism targeting pyrimidine biosynthesis effectively addresses a critical gap in antifungal therapy. Its progression through clinical development highlights its potential to become a key therapeutic option for life-threatening, resistant fungal infections.

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